molecular formula C9H9ClN2O B12998985 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol

2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol

Cat. No.: B12998985
M. Wt: 196.63 g/mol
InChI Key: VPIWTRDVAXXWJJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol (CAS 1710202-24-6) is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features the 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in pharmaceutical research known as 7-azaindole, which is a common component in biologically active molecules . The reactive chlorohydrin functional group makes this compound a valuable building block for further synthetic elaboration, particularly in the construction of more complex molecules targeting enzyme inhibition . Research indicates that the pyrrolo[2,3-b]pyridine core is a key structural motif in the development of potent kinase inhibitors, with applications in investigating cancer therapeutics . Furthermore, recent studies highlight derivatives of this scaffold as potent inhibitors of Human Neutrophil Elastase (HNE), a serine protease considered a therapeutic target for chronic pulmonary inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), acute lung injury, and cystic fibrosis . The molecular framework is also explored in other therapeutic areas, including respiratory, renal, and inflammatory disorders . Researchers utilize this compound strictly as a synthetic intermediate to develop novel therapeutic candidates. Handle with care; refer to the Safety Data Sheet for hazard information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol

InChI

InChI=1S/C9H9ClN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5,8,13H,4H2,(H,11,12)

InChI Key

VPIWTRDVAXXWJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2C(CCl)O)N=C1

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol typically involves the following steps:

  • Formation of the Pyrrolo[2,3-b]pyridine Core

    • The pyrrolo[2,3-b]pyridine scaffold is synthesized using methods such as the Madelung or Fischer indole syntheses, which are modified to accommodate the pyridine ring.
    • Electrophilic substitutions (e.g., nitration, bromination) are employed to functionalize the core at specific positions.
  • Introduction of the Chloro Group

    • Chlorination is achieved via reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). These reagents selectively introduce a chloro substituent at the desired position on the ethanol side chain.
  • Addition of the Ethanol Moiety

    • The ethanol group is introduced through nucleophilic substitution or reduction reactions. For example:
      • Reduction of a ketone precursor (e.g., 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
      • Alternatively, direct alkylation with ethylene oxide under basic conditions can be used to attach the ethanol group.

Optimization Techniques

To enhance yield and purity, various techniques are employed:

  • Reaction Monitoring : Analytical methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
  • Continuous Flow Reactors : These reactors provide better control over reaction conditions (temperature, pressure, and reagent concentration), improving efficiency and scalability for industrial applications.

Reaction Conditions

The following table summarizes typical reaction conditions for key steps:

Step Reagents/Conditions Notes
Formation of pyrrolo[2,3-b]pyridine Modified Madelung synthesis Requires anhydrous conditions
Chlorination SOCl₂ or POCl₃ Conducted under reflux
Ethanol addition NaBH₄ or ethylene oxide Reduction or nucleophilic substitution

Challenges and Considerations

  • Reactivity Control : The presence of multiple reactive sites in the pyrrolo[2,3-b]pyridine core necessitates careful control of reaction conditions to avoid side reactions.
  • Purification : Crystallization or column chromatography is often required to isolate the desired product with high purity.
  • Yield Optimization : Continuous flow reactors and solvent selection play critical roles in optimizing yields for large-scale production.

Example Synthesis Pathway

An example synthesis pathway is outlined below:

  • Start with 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone as a precursor.
  • React with SOCl₂ to form 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.
  • Reduce the ketone group using NaBH₄ in ethanol to yield this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The chloro group can be reduced to form the corresponding alcohol or amine.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or receptors involved in cell signaling, leading to changes in cellular functions .

Comparison with Similar Compounds

2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone (CAS: 83393-47-9)

  • Molecular Formula : C₉H₇ClN₂O
  • Molecular Weight : 194.62 g/mol .
  • The absence of an -OH group may diminish hydrogen-bonding capacity, affecting interactions in biological systems.

2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (Compound 9a)

  • Molecular Formula : C₉H₇BrN₂O
  • Molecular Weight : 263.07 g/mol .
  • Key Differences: Bromine substitution increases molecular weight and may enhance electrophilicity compared to the chloro analog. This compound exhibits a high melting point (280–282°C), suggesting greater crystallinity than the ethanol derivative .

Halogen Substitution Effects

Halogen choice significantly impacts reactivity and physical properties:

  • Chlorine vs. Bromine : Brominated derivatives (e.g., 9a) are often more reactive in nucleophilic substitutions due to bromine’s superior leaving-group ability. However, chlorine derivatives like the target compound may offer better metabolic stability in pharmaceutical contexts.

Positional Isomerism

Compounds with pyrrolo[2,3-b]pyridine cores differ from isomers like pyrrolo[3,2-b]pyridine or pyrrolo[2,3-c]pyridine:

  • Pyrrolo[2,3-c]pyridine Analogs : Ethyl carboxylates like 9a (CAS: 1135283-62-3) exhibit distinct solubility and reactivity profiles due to the shifted heterocyclic ring structure .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula MW (g/mol) CAS Functional Group Melting Point (°C) Hazard Statements
2-Chloro-1-(...ethanol (Target) C₉H₉ClN₂O 196.63 1710202-24-6 Ethanol Not reported H301, H311, H331
2-Chloro-1-(...ethanone C₉H₇ClN₂O 194.62 83393-47-9 Ethanone Not reported Not reported
2-Bromo-1-(...ethanone (9a) C₉H₇BrN₂O 263.07 - Ethanone 280–282 Not reported
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate C₁₀H₁₀N₂O₂ 190.20 - Carboxylate Not reported Not reported

Biological Activity

2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

  • Molecular Formula : C9_9H8_8ClN2_2O
  • Molecular Weight : 231.08 g/mol
  • CAS Number : 1181457-88-4

The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the context of cancer and bacterial infections.

Antibacterial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit notable antibacterial properties. For instance, compounds structurally related to pyrrolo[2,3-b]pyridine have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged between 3.12 and 12.5 μg/mL, indicating significant antibacterial potential compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

In the realm of oncology, this compound has been investigated for its role as a PKMYT1 inhibitor. PKMYT1 is a regulator involved in cell cycle progression and DNA damage response. Inhibition of this target can lead to enhanced apoptosis in cancer cells. A study reported that certain analogs of this compound exhibited IC50_{50} values in the low micromolar range, suggesting promising anticancer activity .

Case Study 1: Antibacterial Efficacy

In an experimental setup evaluating the antibacterial activity of pyrrole derivatives, this compound was tested against various bacterial strains. The results indicated that it possessed a comparable MIC to established antibiotics, highlighting its potential as an alternative therapeutic agent.

CompoundMIC (μg/mL)Control (Ciprofloxacin)
This compound6.252

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that this compound could induce cell cycle arrest and promote apoptosis. The results from flow cytometry assays indicated a significant increase in the percentage of apoptotic cells when treated with the compound compared to control groups.

Treatment% Apoptosis
Control5
Compound30

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Chlorination of Pyrrolopyridine Precursors : React 1H-pyrrolo[2,3-b]pyridine with chloroacetyl chloride under reflux in anhydrous dichloromethane, catalyzed by Lewis acids like AlCl₃. Monitor reaction completion via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .

Reduction of the Ketone Intermediate : Reduce 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (from step 1) using NaBH₄ in ethanol at 0°C. Purify via silica gel chromatography (DCM:MeOH 95:5) to isolate the ethanol derivative .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Key peaks include δ ~4.8 ppm (CH₂Cl), δ ~5.2 ppm (OH), and aromatic protons at δ 7.5–8.5 ppm .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated for analogous pyrrolopyridine derivatives .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyrrolo[2,3-b]pyridine core?

  • Methodological Answer :

  • Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) at −78°C to selectively deprotonate the C3 position, enabling chloroethanol substitution .
  • Catalytic Cross-Coupling : Employ Pd(PPh₃)₄/Suzuki conditions for aryl/heteroaryl coupling at C5 or C7 positions without disrupting the C3-chloroethanol group .

Q. How do substituent modifications influence bioactivity in SAR studies?

  • Methodological Answer :

  • Systematic Substitution : Replace the chloro group with fluoro, bromo, or methoxy moieties and evaluate inhibition of kinase targets (e.g., AAK1/GAK) via fluorescence polarization assays .
  • Data Interpretation : Correlate electron-withdrawing groups (e.g., Cl) with enhanced binding affinity (IC₅₀ < 100 nM) due to improved hydrophobic interactions in enzymatic pockets .

Q. How can contradictory solubility/stability data be resolved in different solvent systems?

  • Methodological Answer :

  • Controlled Solvent Screening : Test solubility in DMSO, MeOH, and aqueous buffers (pH 4–9) under nitrogen to minimize oxidation.
  • Analytical Validation : Use HPLC-MS to detect degradation products (e.g., pyrrolopyridine ring-opening at >40°C) .

Q. What computational approaches predict reactivity of the chloroethanol moiety?

  • Methodological Answer :

  • DFT Calculations : Model nucleophilic substitution reactions (e.g., SN2 displacement of Cl) using Gaussian09 with B3LYP/6-31G* basis sets. Compare activation energies for ethanol vs. propanol derivatives .
  • MD Simulations : Simulate solvent interactions in explicit water models to optimize reaction conditions for scale-up .

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